molecular formula C20H23ClN6O2S B15174415 C20H23ClN6O2S

C20H23ClN6O2S

Cat. No.: B15174415
M. Wt: 447.0 g/mol
InChI Key: BDTGYIAVTQGPLV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves several steps. One common method starts with the reaction of 4-ethylpiperazine with 2-chloro-4-methylbenzoic acid to form an intermediate. This intermediate is then reacted with 2-aminothiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act by inhibiting enzyme activity or blocking receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide: Its thiazolopyrimidine core and specific substituents contribute to its unique biological activity and potential therapeutic benefits .

Properties

Molecular Formula

C20H23ClN6O2S

Molecular Weight

447.0 g/mol

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraen-8-yl]sulfanyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C20H23ClN6O2S/c1-13-4-5-14(10-16(13)21)27-19-15(11-24-27)18-23-6-3-8-26(18)20(25-19)30-12-17(28)22-7-9-29-2/h4-5,10-11H,3,6-9,12H2,1-2H3,(H,22,28)

InChI Key

BDTGYIAVTQGPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NCCCN4C(=N3)SCC(=O)NCCOC)Cl

Origin of Product

United States

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